molecular formula C12H18N2O2 B6597517 Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate CAS No. 887410-44-8

Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate

Cat. No.: B6597517
CAS No.: 887410-44-8
M. Wt: 222.28 g/mol
InChI Key: NMHSQRMCDIMJJI-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate is an organic compound with the molecular formula C₁₂H₁₈N₂O₂ It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method includes the reaction of ethyl acetoacetate with ethylamine and isopropylamine under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or thiolated pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Studied for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to downstream effects on cellular pathways, such as the inhibition of DNA synthesis in the case of antiviral or anticancer applications.

Comparison with Similar Compounds

  • Ethyl 4-ethyl-2-propylpyrimidine-5-carboxylate
  • Ethyl 2-methyl-4-propan-2-ylpyrimidine-5-carboxylate
  • Ethyl 2-ethyl-4-isopropylpyrimidine-5-carboxylate

Comparison: Ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for specific applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-10-13-7-9(12(15)16-6-2)11(14-10)8(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHSQRMCDIMJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887410-44-8
Record name ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
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